(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide
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Overview
Description
(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide is a complex organic compound that features a benzimidazole moiety linked to a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the condensation of benzimidazole derivatives with naphthalene-based aldehydes or ketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods
For industrial-scale production, solid-liquid phase transfer catalysis is often employed due to its efficiency and scalability. This method allows for the synthesis of the compound in high yields and purity, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for the development of new therapeutic agents .
Medicine
Medically, the compound is being investigated for its potential use in treating parasitic infections and certain types of cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activity.
Naphthalene derivatives: Compounds with similar aromatic ring systems.
Sulfonamides: Compounds with similar functional groups and reactivity.
Uniqueness
What sets (NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide apart is its unique combination of functional groups, which allows for a broader range of chemical reactions and applications. Its ability to interact with multiple molecular targets makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(NE)-N-[3-(benzimidazol-1-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c1-16-10-12-17(13-11-16)31(29,30)26-21-14-23(24(28)19-7-3-2-6-18(19)21)27-15-25-20-8-4-5-9-22(20)27/h2-15H,1H3/b26-21+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLRAQHHXHELIC-YYADALCUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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